![molecular formula C16H19NO2 B2575481 ethyl 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylate CAS No. 172264-93-6](/img/structure/B2575481.png)
ethyl 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylate
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Description
Ethyl 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylate is a chemical compound with the molecular formula C16H19NO2 . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring which is a five-membered aromatic ring with one nitrogen atom . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy, but such data is not available in the current literature.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its molecular weight is 257.328 Da . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the current literature.Scientific Research Applications
Synthesis Enhancement
Ethyl 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylate and its derivatives are significant in enhancing the synthesis of various organic compounds. For instance, the microwave-accelerated synthesis of benzyl 3,5-dimethyl-pyrrole-2-carboxylate, derived from ethyl 3,5-dimethyl-pyrrole-2-carboxylate, has shown efficiency in producing high yields and purity without the need for recrystallization (Regourd et al., 2006).
Structural Analysis and Spectroscopy
This compound derivatives have been extensively characterized using spectroscopic methods and quantum chemical calculations. These studies provide insights into the molecular structure, interactions, and properties of these compounds. For example, ethyl 4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a novel derivative, has been analyzed for its electronic descriptors and molecular electrostatic potential surface, revealing insights into its chemical reactivity and potential for forming dimers through multiple interactions (Singh et al., 2013).
Potential in Non-Linear Optical Materials
Some derivatives of this compound show promise in applications related to non-linear optical (NLO) materials. This is indicated by their significant first hyperpolarizability, a key parameter for NLO materials. Such studies suggest potential applications in photonics and telecommunications (Singh et al., 2014).
Hydrogen-Bonding and Crystal Structures
Research on this compound derivatives also includes the analysis of hydrogen-bonding patterns and crystal structures. These studies are vital for understanding the molecular interactions and stability of these compounds in different states, which is crucial for their application in various fields (Senge & Smith, 2005).
properties
IUPAC Name |
ethyl 1-benzyl-2,5-dimethylpyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-4-19-16(18)15-10-12(2)17(13(15)3)11-14-8-6-5-7-9-14/h5-10H,4,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRWPGXOJALRSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1)C)CC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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